molecular formula C15H18N2O3 B13548752 Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate

Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate

Cat. No.: B13548752
M. Wt: 274.31 g/mol
InChI Key: SUFQABCQRRWZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyquinoline moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate typically involves the reaction of 8-hydroxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

  • Dissolve 8-hydroxyquinoline in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form a quinone derivative.

    Reduction: The carbamate group can be reduced to form an amine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Alkyl or aryl-substituted carbamates.

Scientific Research Applications

Chemistry: Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a protecting group for amines in peptide synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its hydroxyquinoline moiety allows it to chelate metal ions, making it useful in metalloprotein studies.

Medicine: this compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable compound for drug discovery.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyquinoline moiety can chelate metal ions, which can modulate the activity of metalloproteins. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds:

    Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    8-Hydroxyquinoline: A parent compound with metal-chelating properties.

    N-tert-Butoxycarbonyl-8-hydroxyquinoline: A related compound with a similar structure but different functional groups.

Uniqueness: Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate is unique due to the combination of its hydroxyquinoline moiety and carbamate functional group. This combination allows it to exhibit both metal-chelating and covalent modification properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate

InChI

InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19)

InChI Key

SUFQABCQRRWZRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.